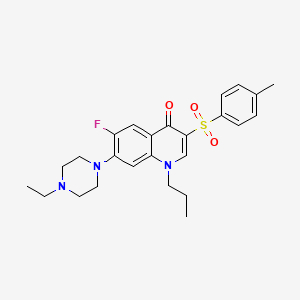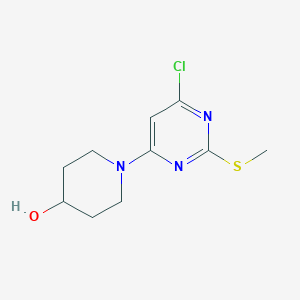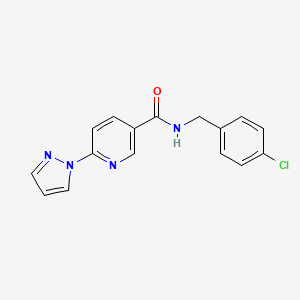![molecular formula C16H11F2NO4 B2363143 [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721908-78-7](/img/structure/B2363143.png)
[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate: is an organic compound that features both difluoroanilino and formylbenzoate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 2,4-difluoroaniline with an appropriate acylating agent to introduce the 2-oxoethyl group. This is followed by the esterification of the resulting intermediate with 4-formylbenzoic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and improving overall yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The difluoroanilino group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 4-formylbenzoic acid derivative.
Reduction: 4-hydroxymethylbenzoate derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: It can be explored as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate largely depends on its interaction with biological targets. The difluoroanilino group can interact with enzyme active sites, potentially inhibiting their activity. The formyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. These interactions can disrupt normal enzyme function, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-methylbenzoate
- [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-chlorobenzoate
- [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-nitrobenzoate
Uniqueness:
- Electronic Properties: The presence of the formyl group in [2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate imparts unique electronic properties that can influence its reactivity and interaction with biological targets.
- Reactivity: The compound’s reactivity in oxidation and reduction reactions can be distinct from its analogs due to the electronic effects of the formyl group.
Propriétés
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO4/c17-12-5-6-14(13(18)7-12)19-15(21)9-23-16(22)11-3-1-10(8-20)2-4-11/h1-8H,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYCPZINIEBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2363064.png)
![[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine](/img/structure/B2363065.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)
![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)
![3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2363068.png)
![N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2363070.png)

![2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2363075.png)



![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)
![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)
